molecular formula C15H12Na2O4 B12760715 Sodium phenylacetate and sodium benzoate CAS No. 725747-03-5

Sodium phenylacetate and sodium benzoate

Cat. No.: B12760715
CAS No.: 725747-03-5
M. Wt: 302.23 g/mol
InChI Key: LLZQUVJCIMFHKK-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Sodium Phenylacetate: Sodium phenylacetate can be synthesized by reacting phenylacetic acid with sodium hydroxide. The reaction typically involves dissolving phenylacetic acid in water, followed by the addition of sodium hydroxide to form sodium phenylacetate.

    Sodium Benzoate: Sodium benzoate is prepared by neutralizing benzoic acid with sodium hydroxide.

Industrial Production Methods

In industrial settings, sodium phenylacetate and sodium benzoate are produced in large-scale reactors where precise control of temperature, pH, and concentration is maintained to ensure high yield and purity. The compounds are then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sodium phenylacetate can undergo oxidation to form phenylacetic acid.

    Reduction: Sodium benzoate can be reduced to benzyl alcohol under specific conditions.

    Substitution: Both compounds can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution Reactions: These reactions typically occur in the presence of strong acids or bases.

Major Products

Scientific Research Applications

Sodium phenylacetate and sodium benzoate have a wide range of applications in scientific research:

Mechanism of Action

Sodium phenylacetate and sodium benzoate provide alternative pathways for the removal of ammonia through the formation of their metabolites. Sodium phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is excreted in the urine. Sodium benzoate combines with glycine to form hippuric acid, which is also excreted in the urine. This process helps in reducing the levels of ammonia in the blood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of sodium phenylacetate and sodium benzoate is unique in its ability to provide dual pathways for ammonia removal, making it more effective in reducing ammonia levels compared to using either compound alone. This combination is particularly beneficial in treating acute hyperammonemia and associated encephalopathy in patients with urea cycle disorders .

Properties

CAS No.

725747-03-5

Molecular Formula

C15H12Na2O4

Molecular Weight

302.23 g/mol

IUPAC Name

disodium;2-phenylacetate;benzoate

InChI

InChI=1S/C8H8O2.C7H6O2.2Na/c9-8(10)6-7-4-2-1-3-5-7;8-7(9)6-4-2-1-3-5-6;;/h1-5H,6H2,(H,9,10);1-5H,(H,8,9);;/q;;2*+1/p-2

InChI Key

LLZQUVJCIMFHKK-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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